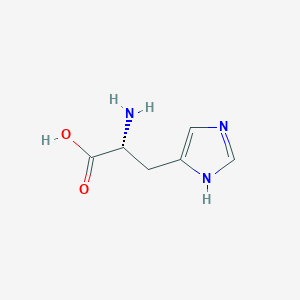

D-Histidine

Descripción

This compound has been reported in Saccharomyces cerevisiae with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889344 | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-50-8 | |

| Record name | D-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-histidine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-Histidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-histidine, the non-proteinogenic stereoisomer of L-histidine, is a critical chiral building block in the development of pharmaceuticals and other specialty chemicals. Its incorporation into peptide-based drugs can significantly enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid in practical application and process development.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main approaches: chemical synthesis, enzymatic synthesis, and chemo-enzymatic methods. The choice of method often depends on factors such as desired purity, scalability, and cost.

Chemical Synthesis: Asymmetric Transformation of L-Histidine

A prevalent chemical method for producing this compound involves the racemization of the readily available L-histidine, followed by the resolution of the resulting DL-histidine mixture. This process, often referred to as asymmetric transformation, leverages a chiral resolving agent to selectively crystallize the desired D-enantiomer.

A common approach involves the use of an aldehyde, such as salicylaldehyde (B1680747), in an acetic acid medium to facilitate racemization. The subsequent addition of a chiral acid, like L-(+)-tartaric acid, leads to the formation of diastereomeric salts (this compound-L-tartrate and L-histidine-L-tartrate) which can be separated by fractional crystallization due to their differing solubilities.[1][2]

-

Racemization and Salt Formation:

-

In a reaction vessel, mix 0.1 mole (15.5 g) of L-histidine, 0.1 mole (15.1 g) of L-(+)-tartaric acid, and 0.05 mole (5.2 ml) of salicylaldehyde in 95 ml of acetic acid.

-

Stir the mixture mechanically for two hours at a temperature of 80-100°C.

-

Cool the mixture to 25°C to allow for the precipitation of the crude this compound bitartrate (B1229483) salt.

-

Filter the mixture to collect the solid product. This step can yield up to 97% of the crude salt.[2]

-

-

Purification of this compound Bitartrate:

-

The crude salt contains the more soluble L-histidine-(+)-tartrate. To remove this, stir the crude salt with water at 75-85°C.[3]

-

Cool the solution to below 50°C and filter to obtain the purified this compound-(+)-tartrate.

-

-

Liberation of Free this compound:

-

Final Purification:

-

Wash the collected this compound with a cold methanol (B129727):water (2:1) solution, followed by a methanol wash.[2]

-

Dry the product in a vacuum oven at 100°C for two hours.

-

The final this compound product can be obtained with an optical purity of 99% and an overall yield of 64% from L-histidine.[2]

-

Enzymatic Synthesis: The Hydantoinase Process

The "hydantoinase process" is a highly efficient and industrially significant method for producing enantiomerically pure D-amino acids, including this compound. This multi-enzymatic cascade utilizes a series of enzymes to convert a racemic mixture of a 5-monosubstituted hydantoin (B18101) precursor into the desired D-amino acid.

The process typically involves three key enzymes:

-

Hydantoin Racemase: This enzyme continuously converts the L-hydantoin, which is not a substrate for the subsequent enzyme, into D-hydantoin, thus enabling a theoretical yield of 100%.

-

D-Hydantoinase: This enzyme stereoselectively hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid.

-

D-Carbamoylase: This enzyme specifically hydrolyzes the D-N-carbamoyl-amino acid to yield the final D-amino acid product.

While specific data for this compound production via this method is not extensively published, the process has been successfully applied to other amino acids, such as D-tryptophan, achieving a 99.4% yield and >99.9% enantiomeric excess (ee).[4]

-

Reaction Setup:

-

Prepare a buffered aqueous solution containing the racemic 5-(imidazolylmethyl)hydantoin substrate.

-

Introduce the three enzymes (hydantoin racemase, D-hydantoinase, and D-carbamoylase) into the reaction mixture. These can be in the form of purified enzymes, whole-cell biocatalysts, or immobilized enzymes.

-

Maintain the reaction at an optimal pH and temperature for the enzymatic cascade. For many hydantoinase systems, this is in the range of pH 8.0-9.0 and 30-50°C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by measuring the consumption of the hydantoin substrate and the formation of the this compound product using techniques such as HPLC with a chiral column.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, separate the this compound from the reaction mixture. This can be achieved by methods such as ion-exchange chromatography or crystallization.

-

Purification of this compound

The purification of this compound from the reaction mixture is crucial to achieve the high purity required for pharmaceutical applications. The primary methods employed are crystallization and chromatography.

Crystallization

Crystallization is a widely used technique for the purification of this compound, particularly after chemical synthesis where it is often isolated as a salt. The process relies on the differences in solubility of this compound and impurities in a given solvent system.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. A common system is a mixture of water and a water-miscible organic solvent like ethanol.[1]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Filtration: If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified this compound crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Chromatography

Chromatographic techniques offer high-resolution purification of this compound. Ion-exchange chromatography and chiral high-performance liquid chromatography (HPLC) are particularly effective.

Ion-exchange chromatography separates molecules based on their net charge. Since histidine has an ionizable imidazole (B134444) side chain, it can be effectively purified using this method.

-

Resin Selection and Preparation:

-

Select a suitable ion-exchange resin. For histidine, a weak base anion exchange resin can be used.[5]

-

Prepare a chromatography column with the resin, ensuring it is properly packed and equilibrated with the starting buffer.

-

-

Sample Loading:

-

Dissolve the crude this compound in the equilibration buffer and load it onto the column.

-

-

Washing:

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

-

Elution:

-

Elute the bound this compound by changing the pH or increasing the ionic strength of the buffer. For a weak base anion exchanger, elution can be achieved by decreasing the pH.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them for the presence and purity of this compound using a suitable analytical method like HPLC.

-

-

Post-Purification Processing:

-

Pool the pure fractions and remove the buffer salts, for example, by dialysis or diafiltration, followed by lyophilization to obtain the pure this compound.

-

Data Presentation

| Synthesis Method | Key Reagents/Enzymes | Typical Yield | Optical Purity (ee) | Key Advantages | Key Disadvantages |

| Asymmetric Transformation | L-Histidine, Salicylaldehyde, L-(+)-Tartaric Acid, Acetic Acid | 64-97%[2] | >99%[2] | Utilizes readily available starting material. | Involves multiple steps; use of organic solvents. |

| Hydantoinase Process | 5-(imidazolylmethyl)hydantoin, Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase | High (e.g., >99% for other amino acids)[4] | >99.9% (for other amino acids)[4] | High yield and enantioselectivity; environmentally friendly. | Requires development of specific enzymes and substrates. |

| Purification Method | Principle | Typical Purity Achieved | Key Advantages | Key Disadvantages |

| Crystallization | Differential solubility | High, dependent on initial purity | Scalable, cost-effective. | May require multiple recrystallization steps. |

| Ion-Exchange Chromatography | Separation based on charge | >98% | High resolution and capacity. | Requires buffer exchange post-purification. |

| Chiral HPLC | Enantioselective separation | >99.5% | Excellent for achieving very high optical purity. | Lower capacity, higher cost for preparative scale. |

References

- 1. benchchem.com [benchchem.com]

- 2. US5496955A - Preparation of this compound and derivatives thereof from L-histidine - Google Patents [patents.google.com]

- 3. EP0465974A1 - Preparation of this compound and derivatives thereof from L-histidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Enzymatic Synthesis of D-Histidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Histidine is a non-proteinogenic amino acid with significant applications in the pharmaceutical industry, primarily as a chiral building block in the synthesis of various drugs. Traditional chemical synthesis routes for this compound often involve harsh conditions, multiple steps, and result in racemic mixtures requiring challenging and costly resolution. Enzymatic synthesis offers a green and highly selective alternative, providing a direct route to enantiopure this compound under mild conditions. This technical guide provides a comprehensive overview of the core enzymatic strategies for this compound synthesis, including detailed methodologies for key experiments, quantitative data comparison, and visual representations of the enzymatic pathways and workflows.

Introduction

The demand for enantiomerically pure D-amino acids, including this compound, has grown substantially due to their unique properties and applications in drug development. D-amino acids can enhance the metabolic stability of peptide-based drugs by conferring resistance to proteolysis. The enzymatic synthesis of this compound primarily revolves around three key strategies: the use of D-amino acid dehydrogenases, the hydantoinase process, and the deracemization of racemic DL-histidine. This guide will delve into the technical details of each of these approaches.

Enzymatic Synthesis Routes

D-Amino Acid Dehydrogenase (DAADH) Pathway

The asymmetric synthesis of this compound from its corresponding α-keto acid, imidazolylpyruvic acid, can be achieved using D-amino acid dehydrogenases (DAADHs). These enzymes catalyze the reductive amination of the α-keto acid, utilizing a cofactor such as NADH or NADPH. Notably, D-amino acid dehydrogenase from bacteria like Salmonella typhimurium and Escherichia coli have been reported to exhibit activity towards this compound.[1][2][3]

Logical Relationship: DAADH Pathway

Experimental Protocol: Synthesis of this compound using DAADH

This protocol is a general guideline based on the use of D-amino acid dehydrogenases for the synthesis of other D-amino acids and would require optimization for this compound.

1. Enzyme Production and Preparation:

-

The gene encoding the D-amino acid dehydrogenase from a suitable source (e.g., Salmonella typhimurium) is cloned into an expression vector (e.g., pET vector) and transformed into an E. coli expression host (e.g., BL21(DE3)).

-

The recombinant E. coli is cultured in a suitable medium (e.g., LB or TB medium) and induced with IPTG to overexpress the DAADH.

-

Cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), and lysed by sonication or high-pressure homogenization.

-

The cell lysate is centrifuged to remove cell debris, and the supernatant containing the crude enzyme can be used directly, or the enzyme can be purified using affinity chromatography (e.g., Ni-NTA if His-tagged).

2. Enzymatic Reaction:

-

A reaction mixture is prepared containing:

-

Imidazolylpyruvic acid (substrate)

-

Ammonium chloride (amine donor)

-

NADH or NADPH (cofactor)

-

A suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0)

-

DAADH (crude or purified)

-

-

For cofactor regeneration, a secondary enzyme system like glucose dehydrogenase (GDH) and glucose can be added.

-

The reaction is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

-

The reaction progress is monitored by HPLC to determine the conversion of the substrate and the formation of this compound.

3. Product Purification and Analysis:

-

After the reaction is complete, the enzyme is removed by precipitation (e.g., with trichloroacetic acid) or by using ultrafiltration.

-

The supernatant is then subjected to ion-exchange chromatography to purify the this compound.

-

The enantiomeric excess (ee%) of the produced this compound is determined by chiral HPLC analysis.

Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Substrate Concentration | 50 mM |

| Enzyme Loading | 10 U/mL |

| Cofactor Concentration | 1 mM NAD(P)H |

| Temperature | 37 °C |

| pH | 8.5 |

| Reaction Time | 24 h |

| Yield | Data not available for this compound |

| Enantiomeric Excess (ee%) | Data not available for this compound |

The Hydantoinase Process

The hydantoinase process is a well-established industrial method for the production of D-amino acids. It involves a three-enzyme cascade starting from a racemic mixture of a 5-monosubstituted hydantoin (B18101). For this compound, the starting material would be DL-5-(imidazol-4-ylmethyl)hydantoin. The process involves a hydantoin racemase, a D-selective hydantoinase, and a D-carbamoylase.[4]

Experimental Workflow: Hydantoinase Process

Experimental Protocol: Hydantoinase Process for this compound

This protocol is based on established procedures for other D-amino acids and would need to be adapted and optimized for this compound.

1. Synthesis of DL-5-(imidazol-4-ylmethyl)hydantoin:

-

The hydantoin precursor can be synthesized from DL-histidine through a reaction with potassium cyanate.

2. Whole-Cell Biocatalyst Preparation:

-

Genes for hydantoin racemase, D-hydantoinase, and D-carbamoylase from suitable microbial sources are cloned into compatible expression vectors.

-

These vectors are then co-transformed into an E. coli host strain to create a whole-cell biocatalyst.

-

The recombinant E. coli is cultivated to a high cell density and induced to express the three enzymes.

-

The cells are harvested and can be used as a whole-cell suspension or immobilized for better stability and reusability.

3. Enzymatic Conversion:

-

The whole-cell biocatalyst is suspended in a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).

-

DL-5-(imidazol-4-ylmethyl)hydantoin is added to the cell suspension.

-

The reaction is carried out at an optimal temperature (e.g., 40-50 °C) with agitation.

-

The conversion of the hydantoin and the formation of this compound are monitored over time using HPLC.

4. Product Recovery:

-

After the reaction, the cells are removed by centrifugation or filtration.

-

The this compound in the supernatant can be purified by crystallization or ion-exchange chromatography.

Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Substrate Concentration | 100 mM |

| Cell Concentration (wet weight) | 50 g/L |

| Temperature | 45 °C |

| pH | 8.0 |

| Reaction Time | 48 h |

| Conversion (%) | Data not available for this compound |

| Yield (%) | Data not available for this compound |

| Enantiomeric Excess (ee%) | Data not available for this compound |

Deracemization of DL-Histidine

Deracemization is an elegant method to convert a racemic mixture entirely into a single enantiomer. For this compound, this can be achieved by a combination of a D-amino acid oxidase (DAAO) and a non-selective reducing agent. The DAAO selectively oxidizes the D-enantiomer to the corresponding α-keto acid (imidazolylpyruvic acid), which is then non-selectively reduced back to the racemic amino acid by the reducing agent. Over time, this cyclic process leads to the enrichment and eventual isolation of the L-enantiomer. To obtain this compound, an L-amino acid oxidase would be used. Alternatively, a D-amino acid oxidase can be used to degrade the D-enantiomer from a racemic mixture, allowing for the isolation of the L-enantiomer, and vice-versa. A more advanced deracemization approach involves the stereoinversion of one enantiomer.[5][6]

Signaling Pathway: Deracemization of DL-Histidine

Experimental Protocol: Deracemization of DL-Histidine

This protocol is a general representation and requires optimization for specific enzymes and conditions.

1. Enzyme Immobilization (Optional but Recommended):

-

D-amino acid oxidase can be immobilized on a solid support (e.g., agarose (B213101) beads) to improve its stability and facilitate its removal from the reaction mixture.

2. Deracemization Reaction:

-

A reaction vessel is charged with a solution of DL-histidine in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

-

The D-amino acid oxidase (free or immobilized) is added to the solution.

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), is added portion-wise to the reaction mixture to reduce the in situ generated imidazolylpyruvic acid.[5][6]

-

The reaction is stirred at a controlled temperature (e.g., room temperature).

-

The enantiomeric composition of histidine in the reaction mixture is monitored over time by chiral HPLC.

3. Product Isolation:

-

Once the desired enantiomeric excess of L-histidine is achieved (in the case of using DAAO), the reaction is stopped.

-

The immobilized enzyme is removed by filtration.

-

The L-histidine is purified from the reaction mixture using standard techniques like ion-exchange chromatography.

Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Substrate Concentration | 20 mM DL-Histidine |

| Enzyme Loading | 5 U/mL D-Amino Acid Oxidase |

| Reducing Agent | Sodium Borohydride |

| Temperature | 25 °C |

| pH | 7.5 |

| Reaction Time | 72 h |

| Final Enantiomeric Excess (ee%) of L-His | Data not available for this compound |

| Yield of L-His (%) | Data not available for this compound |

Analytical Methods

Accurate determination of the enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

Experimental Protocol: Chiral HPLC Analysis of Histidine

-

Column: A chiral column, such as a crown ether-based or a cyclodextrin-based column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition needs to be optimized for the specific column.[7]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Sample Preparation: The sample from the enzymatic reaction is appropriately diluted and filtered before injection.

-

Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the D- and L-histidine enantiomers.

Conclusion

The enzymatic synthesis of this compound presents a promising alternative to conventional chemical methods, offering high enantioselectivity and environmentally benign reaction conditions. While the application of D-amino acid dehydrogenases and the hydantoinase process to this compound synthesis is theoretically sound, there is a notable lack of specific and detailed experimental data in the current literature. The deracemization approach using amino acid oxidases also holds potential but requires further investigation to establish robust protocols for this compound. Future research should focus on the discovery and engineering of enzymes with high activity and stability for the specific conversion of histidine precursors, as well as the optimization of reaction conditions to achieve high yields and enantiomeric purity. The development of efficient whole-cell biocatalysts and immobilized enzyme systems will be key to the industrial-scale production of this compound.

References

- 1. Cloning and overexpression of thermostable D-hydantoinase from thermophile in E. coli and its application to the synthesis of optically active D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PURIFICATION AND PROPERTIES OF HISTIDINOL DEHYDROGENASE FROM SALMONELLA TYPHIMURIUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-amino acid dehydrogenase: the enzyme of the first step of this compound and D-methionine racemization in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deracemisation and stereoinversion of alpha-amino acids using D-amino acid oxidase and hydride reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. benchchem.com [benchchem.com]

The Uncharted Territory: A Technical Guide to D-Histidine Metabolism in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the metabolic pathways of L-histidine are well-documented, its stereoisomer, D-histidine, represents a comparatively uncharted area of mammalian biochemistry. This technical guide provides a comprehensive overview of the known metabolic pathway of this compound in mammals, focusing on the central role of the flavoenzyme D-amino acid oxidase (DAAO). This document details the enzymatic conversion of this compound to imidazolepyruvic acid, summarizes the available (though limited) quantitative data, and provides detailed experimental protocols for the study of this pathway. The included diagrams of the metabolic pathway and experimental workflows, rendered in Graphviz, offer a clear visual representation for researchers. A significant gap in the current literature is the absence of specific kinetic parameters for mammalian DAAO with this compound as a substrate, a critical area for future investigation.

Introduction

Histidine, an essential amino acid, is a crucial component of proteins and a precursor for vital biomolecules such as histamine (B1213489) and carnosine.[1] While the L-isomer is the proteinogenic form, the presence and metabolism of D-amino acids in mammals are of growing interest. This compound, although less abundant than its L-counterpart, is metabolized in mammals primarily through the action of D-amino acid oxidase (DAAO, EC 1.4.3.3), a peroxisomal flavoenzyme.[2][3] DAAO catalyzes the oxidative deamination of various D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[4] Understanding the this compound metabolic pathway is crucial for elucidating its potential physiological and pathological roles, and for the development of novel therapeutic strategies.

The this compound Metabolic Pathway

The primary and currently understood metabolic pathway for this compound in mammals involves a single enzymatic step catalyzed by D-amino acid oxidase.

Enzymatic Reaction:

This compound + O₂ + H₂O --(D-Amino Acid Oxidase)--> Imidazolepyruvic Acid + NH₃ + H₂O₂[5]

This reaction effectively removes the D-enantiomer from the system, converting it into a metabolite that can potentially enter other metabolic pathways. The products of this reaction are:

-

Imidazolepyruvic Acid: The α-keto acid corresponding to histidine. Its subsequent fate in mammalian metabolism is not well-characterized.

-

Ammonia (NH₃): A nitrogenous waste product that is typically incorporated into the urea (B33335) cycle in the liver for excretion.

-

Hydrogen Peroxide (H₂O₂): A reactive oxygen species that is subsequently detoxified by cellular antioxidant systems, such as catalase.

Quantitative Data on this compound Metabolism

For context, the table below presents the kinetic parameters of porcine kidney DAAO with other D-amino acid substrates.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (relative activity) |

| Porcine Kidney DAAO | D-Alanine | 1.7 | 100 |

| Porcine Kidney DAAO | D-Serine | 1.8 | 85 |

| Porcine Kidney DAAO | This compound | Data not available | Data not available |

Table 1: Kinetic parameters of porcine kidney D-amino acid oxidase for various D-amino acid substrates. The absence of data for this compound is a notable gap in the current scientific literature.[5]

Experimental Protocols

To facilitate further research into this compound metabolism, this section provides detailed protocols for sample preparation and the measurement of DAAO activity.

Sample Preparation from Mammalian Tissues

This protocol outlines the steps for preparing tissue lysates suitable for DAAO activity assays.

Materials:

-

Mammalian tissue (e.g., kidney, brain, liver)[6]

-

Ice-cold homogenization buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4, containing protease inhibitors)

-

Dounce homogenizer or similar tissue disruptor

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Excise the desired tissue from the animal model and immediately place it in ice-cold homogenization buffer to minimize enzymatic degradation.

-

Weigh the tissue and add a sufficient volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to 1 volume of tissue).

-

Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the cytosolic and peroxisomal proteins, including DAAO.

-

Store the supernatant in aliquots at -80°C until use. Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay for normalization of enzyme activity.[7]

Spectrophotometric Assay for D-Amino Acid Oxidase (DAAO) Activity

This assay measures the production of hydrogen peroxide from the DAAO-catalyzed oxidation of this compound using a coupled enzyme reaction with horseradish peroxidase (HRP).[5]

Materials:

-

Prepared tissue lysate (from section 4.1) or purified DAAO

-

This compound stock solution (e.g., 100 mM in assay buffer)

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

-

Chromogenic peroxidase substrate (e.g., o-dianisidine or Amplex™ Red)[8]

-

Horseradish peroxidase (HRP) solution (e.g., 10 U/mL in assay buffer)

-

Spectrophotometer or microplate reader

-

96-well microplates (if using a plate reader)

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate or in a cuvette, prepare a reaction mixture containing:

-

Assay buffer

-

Chromogenic peroxidase substrate at the recommended concentration

-

HRP solution

-

This compound solution to achieve the desired final concentration (e.g., a range of concentrations to determine kinetic parameters).

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of the tissue lysate or purified DAAO to the reaction mixture. For a negative control, add an equal volume of homogenization buffer.

-

Measurement: Immediately place the plate or cuvette in the spectrophotometer and monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen over time (e.g., every minute for 30 minutes). The specific wavelength will depend on the chromogenic substrate used (e.g., ~590 nm for Amplex™ Red).[8]

-

Calculation: The initial rate of the reaction (the linear portion of the absorbance vs. time plot) is proportional to the DAAO activity. The activity can be calculated using the molar extinction coefficient of the oxidized chromogen and expressed as units of enzyme activity per milligram of total protein.

Analysis of this compound and its Metabolites by HPLC-MS

For more specific and sensitive quantification of this compound and its metabolite, imidazolepyruvic acid, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is recommended.

Instrumentation:

-

HPLC system with a chiral column (for separating D- and L-histidine)

-

Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

General Procedure:

-

Sample Preparation: Deproteinize plasma, serum, or tissue homogenate samples by adding a cold organic solvent such as acetonitrile, followed by centrifugation.[9]

-

Chromatographic Separation: Inject the supernatant onto a chiral HPLC column to separate this compound from the more abundant L-histidine. A suitable mobile phase gradient will be required to achieve optimal separation.

-

Mass Spectrometric Detection: Use the mass spectrometer to detect and quantify this compound and imidazolepyruvic acid based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

This method allows for highly specific and quantitative analysis of the substrate and product of the DAAO reaction, providing valuable data for metabolic flux analysis.

Conclusion and Future Directions

The metabolic pathway of this compound in mammals is currently understood to be a straightforward process of oxidative deamination by D-amino acid oxidase. However, this technical guide highlights a critical deficiency in our knowledge: the lack of specific quantitative data, particularly the kinetic parameters of mammalian DAAO with this compound. This information is essential for a complete understanding of the physiological significance of this pathway.

Future research should prioritize the determination of the Kₘ and Vₘₐₓ of DAAO for this compound in various mammalian tissues. Furthermore, investigating the downstream metabolism of imidazolepyruvic acid will provide a more complete picture of the fate of this compound. The detailed experimental protocols provided herein offer a solid foundation for researchers to address these unanswered questions and to further explore the intriguing role of this compound in mammalian biology and disease.

References

- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Contrasting Biological Functions of D-Histidine and L-Histidine

For Researchers, Scientists, and Drug Development Professionals December 18, 2025

Executive Summary

In the landscape of biological molecules, stereoisomerism often dictates function. This is profoundly true for the amino acid histidine, where the distinction between its L- and D-enantiomers is absolute. L-Histidine is a cornerstone of mammalian biology—a proteinogenic amino acid essential for protein structure, a precursor to vital signaling molecules like histamine, and a key player in enzymatic catalysis. In stark contrast, D-Histidine is largely biologically inert in canonical pathways, with its presence in mammals primarily leading to degradation. This guide provides an in-depth technical comparison of the biological functions, metabolic fates, and enzymatic interactions of D- and L-Histidine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform research and therapeutic development.

L-Histidine: The Canonical Amino Acid

L-Histidine is an essential amino acid in humans and other mammals, meaning it must be obtained through diet.[1][2] Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to function as both a proton donor and acceptor, underpinning its diverse and critical biological roles.

Role in Protein Structure and Catalysis

The imidazole side chain of L-histidine is a frequent participant in the active sites of enzymes. It can act as a general base or acid catalyst and is a key component of the "catalytic triad" (e.g., Serine-Histidine-Aspartate) found in many hydrolase enzymes like serine proteases.[3][4] In this arrangement, the histidine residue activates the nucleophilic serine or cysteine by accepting a proton, initiating the catalytic mechanism.[4][5]

Metabolic Pathways and Signaling

L-Histidine is a precursor to several crucial biomolecules:

-

Histamine: Through enzymatic decarboxylation by L-Histidine Decarboxylase (HDC), L-histidine is converted to histamine, a potent biogenic amine involved in allergic responses, gastric acid secretion, and neurotransmission.[3][6] Histamine exerts its effects by binding to four types of G protein-coupled receptors (H1, H2, H3, and H4).[6][7]

-

Carnosine: This dipeptide, synthesized from β-alanine and L-histidine, is found in high concentrations in muscle and brain tissue, where it acts as a pH buffer and antioxidant.[3]

-

Urocanic Acid: In the liver and skin, L-histidine can be deaminated by histidase to form urocanic acid, which plays a role in UV protection in the skin.[3]

This compound: The Non-Canonical Enantiomer

D-amino acids are present in mammals, including in the brain and other tissues, though typically at much lower concentrations than their L-counterparts.[8][9] While some D-amino acids, like D-serine and D-aspartate, have crucial signaling roles, the function of this compound appears limited.[8][10]

Metabolism by D-Amino Acid Oxidase (DAAO)

The primary metabolic pathway for most D-amino acids in mammals is oxidative deamination catalyzed by the FAD-dependent enzyme D-Amino Acid Oxidase (DAAO).[1][11] This enzyme exhibits high stereospecificity for D-enantiomers, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][12] While this compound is a presumed substrate for DAAO, its efficiency compared to other D-amino acids is not well-documented in human enzyme studies.[11][13] L-amino acids are not substrates for DAAO.[12][14]

Applications in Drug Development

The primary interest in this compound for drug development lies in its ability to confer proteolytic resistance to peptides. Since proteases are stereospecific for L-amino acid peptide bonds, incorporating this compound can significantly increase the in vivo half-life of peptide-based therapeutics.[13]

Quantitative Data Summary

The stark functional divergence between L- and this compound is rooted in the high stereospecificity of the enzymes that metabolize them.

Table 1: Comparative Enzyme Kinetics

| Enzyme | Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |

| L-Histidine Decarboxylase (HDC) | Human Brain | L-Histidine | ~0.03 | Data not available | Data not available | [4] |

| Mouse Stomach | L-Histidine | 0.29 | Data not available | Data not available | [15] | |

| Fetal Rat | This compound | Not a substrate/inhibitor | - | - | [16][17] | |

| D-Amino Acid Oxidase (DAAO) | Human (recombinant) | D-Serine | 7.5 | 3.0 | 400 | [18] |

| Human (recombinant) | D-Alanine | 10.1 | 14.7 | 1455 | [14] | |

| Human (recombinant) | This compound | Data not available | Data not available | Data not available | [13][14] | |

| Human (recombinant) | L-Histidine | Not a substrate | - | - | [12][14] |

Experimental Protocols

Reproducible and accurate methodologies are essential for distinguishing the roles of histidine enantiomers.

Protocol: Chiral Separation of Histidine Enantiomers by HPLC

This method allows for the baseline separation and quantification of D- and L-Histidine from biological samples or synthetic mixtures.

-

Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

-

Column: A teicoplanin-based chiral stationary phase (CSP), such as Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v) containing a small amount of acidifier (e.g., 0.02% formic acid). The exact ratio should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV absorbance at 210 nm.

-

Procedure:

-

Sample Preparation: Deproteinate biological samples (e.g., tissue homogenates, plasma) using a suitable method like ultrafiltration or precipitation with acetonitrile. Dilute the clarified supernatant in the mobile phase.

-

Standard Preparation: Prepare 1 mg/mL stock solutions of pure L-Histidine and this compound in the mobile phase. Create a racemic (1:1) mixture to determine resolution and elution order. Prepare a calibration curve from the individual stock solutions.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to confirm separation and identify retention times for each enantiomer. Subsequently, inject samples and standards for quantification.

-

Protocol: In Vitro Assay for D-Amino Acid Oxidase (DAAO) Activity

This protocol measures DAAO activity by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a D-amino acid substrate.

-

Principle: DAAO catalyzes the reaction: D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂. The H₂O₂ is then used in a coupled reaction with Horseradish Peroxidase (HRP) to oxidize a chromogenic or fluorogenic probe.

-

Reagents:

-

Assay Buffer: 50-100 mM Sodium Pyrophosphate or Phosphate buffer, pH 8.3-8.5.[18]

-

DAAO Source: Purified recombinant enzyme or tissue homogenate (e.g., from kidney or brain).

-

Substrate: Solution of D-amino acid (e.g., 10-50 mM D-Alanine or D-Serine) in Assay Buffer.

-

Detection Mix: HRP (e.g., 1 U/mL) and a suitable probe (e.g., Amplex Red, o-dianisidine) in Assay Buffer.[14]

-

-

Procedure:

-

Prepare a reaction mix containing the assay buffer, HRP, and the probe in a 96-well microplate.

-

Add the DAAO-containing sample to the wells.

-

Initiate the reaction by adding the D-amino acid substrate solution.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the reaction rate (V₀) from the linear portion of the kinetic curve. One unit of DAAO activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified conditions.

-

Conclusion and Future Directions

The biological functions of histidine are strictly dictated by its chirality. L-Histidine is a versatile and essential component of mammalian biochemistry, while this compound's role is primarily defined by its absence from these pathways and its catabolism by DAAO. For drug development professionals, this dichotomy is critical: L-histidine is a key component in biologicals and as a buffer, whereas this compound offers a powerful tool for enhancing the proteolytic stability of peptide therapeutics.

Future research should focus on obtaining definitive kinetic data for this compound with human DAAO to better understand its metabolic flux. Furthermore, exploring potential, as-yet-undiscovered signaling roles for this compound or its metabolites in specific tissues or pathological states could unveil new therapeutic avenues.

References

- 1. scispace.com [scispace.com]

- 2. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 4. L-Histidine decarboxylase in the human brain: properties and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]

- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and properties of L-histidine decarboxylase from mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of various compounds on histidine decarboxylase activity: Active site mapping | Semantic Scholar [semanticscholar.org]

- 15. Effects of various compounds on histidine decarboxylase activity: active site mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. frontiersin.org [frontiersin.org]

D-Histidine as a Building Block in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. Among these, D-histidine stands out for its unique ability to confer enhanced stability and novel functionalities. This technical guide provides a comprehensive overview of the use of this compound in peptide synthesis, from its fundamental advantages to detailed experimental protocols and strategies to overcome synthetic challenges.

The Strategic Advantage of this compound Incorporation

The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely adopted strategy in peptide drug design. The primary advantage of incorporating this compound lies in the enhanced proteolytic resistance of the resulting peptide.[1][2] Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] The presence of a D-amino acid disrupts this recognition, sterically hindering the enzyme's active site and rendering the peptide bond resistant to cleavage.[1] This increased stability translates to a longer in vivo half-life, improved bioavailability, and sustained therapeutic effects.[2]

Beyond stability, the imidazole (B134444) side chain of this compound offers unique opportunities for functionalization and interaction. It can participate in metal ion coordination, influencing the structure and activity of metallopeptides, and can be a key residue in modulating receptor binding affinity.[3]

Data Presentation: Quantitative Insights into this compound Synthesis

The synthesis of histidine-containing peptides is notoriously challenging due to the high propensity of the histidine residue to undergo racemization during the coupling step.[1] This is particularly critical when incorporating this compound, as racemization would lead to the formation of the undesired L-histidine diastereomer. The choice of protecting group for the imidazole side chain is paramount in mitigating this side reaction.

Table 1: Comparative Analysis of Side-Chain Protecting Groups and Racemization of Histidine Derivatives

| Protected Amino Acid | Coupling Conditions | % D-Isomer Formation (Racemization) | Key Observations |

| Fmoc-His(Trt)-OH | 50 °C, 10 min coupling | 6.8% | Prone to significant racemization, especially at elevated temperatures. |

| Fmoc-His(Boc)-OH | 50 °C, 10 min coupling | 0.18% | Offers superior suppression of racemization compared to Trt protection. |

| Fmoc-His(Trt)-OH | 90 °C, 2 min coupling | >16% | High temperatures drastically increase racemization with Trt protection. |

| Fmoc-His(Boc)-OH | 90 °C, 2 min coupling | 0.81% | Maintains low racemization levels even at high temperatures. |

Data compiled from studies on Liraglutide synthesis.

Table 2: Performance of Common Coupling Reagents for Histidine Incorporation

| Coupling Reagent/System | Typical Yield | Racemization Risk | Key Advantages | Recommended Use Case |

| HATU /DIPEA | Very High | Low | Faster and more efficient than HBTU with less epimerization. | Rapid and efficient solid-phase synthesis, especially for difficult couplings. |

| HBTU /DIPEA | High | Low to Moderate | Fast reaction times, high efficiency. | Standard solid-phase peptide synthesis. |

| DIC/Oxyma | Good to Excellent | Low | Cost-effective, minimizes racemization. | When racemization is a primary concern. |

| DEPBT | High | Very Low | Remarkably resistant to racemization, especially for histidine derivatives. | Coupling of racemization-prone amino acids like this compound. |

| PyBOP /DIPEA | High | Low | Efficient coupling with minimal racemization. | Both solution- and solid-phase synthesis, especially for sensitive amino acids. |

Table 3: Impact of D-Amino Acid Substitution on Peptide Stability in Human Serum

| Peptide Sequence | C-terminal Modification | Half-life (t½) in Human Serum | Fold Increase in Stability |

| All L-amino acid MUC2 peptide | - | 0 min (fully degraded) | - |

| MUC2 peptide with D-amino acid substitutions at termini | - | ~170 min (~95% remaining at 180 min) | >170 |

| L-peptide hydrogelator | - | < 4 hours (0% remaining) | - |

| D-amino acid modified hydrogelator | - | > 24 hours (15% remaining) | >6 |

Data is representative of the general principle of D-amino acid stabilization and is not specific to this compound-containing peptides.[4][5]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines a general procedure for the manual synthesis of a peptide containing a this compound residue using Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-His(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (for non-D-Histidine residues):

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

This compound Coupling (with minimized racemization):

-

In a separate vessel, dissolve Fmoc-D-His(Boc)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add this solution to the resin, followed immediately by the addition of DIPEA (6 eq.).

-

Agitate for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycles: Repeat steps 2 and 3/4 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol details a method to determine the half-life of a peptide in human serum.[6]

Materials:

-

Test peptide (e.g., this compound containing peptide and its L-counterpart)

-

Human serum

-

10% (v/v) Trichloroacetic acid (TCA) in water

-

Incubator at 37°C

-

Centrifuge

-

RP-HPLC system with a C18 column

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the peptide in water or a suitable buffer at a concentration of 1 mM.

-

Incubation:

-

Mix the peptide stock solution 1:1 (v/v) with human serum in a microcentrifuge tube.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

-

Protein Precipitation:

-

Immediately stop the enzymatic reaction by adding 20 µL of 10% TCA to the aliquot.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated serum proteins.

-

-

Sample Analysis:

-

Carefully collect the supernatant.

-

Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

-

Quantify the amount of remaining intact peptide by integrating the area of its corresponding peak in the chromatogram.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) by fitting the data to a first-order exponential decay model.

-

Visualizations: Workflows and Signaling Pathways

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Mechanism of Enhanced Proteolytic Stability with this compound

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Mechanisms of D-Histidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Histidine, a stereoisomer of the naturally occurring L-histidine, has garnered significant interest for its potential therapeutic applications, including its role as a potent antioxidant. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound. It delves into its multifaceted modes of action, including direct radical scavenging, transition metal ion chelation, and the modulation of endogenous antioxidant systems. This document serves as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and methodologies involved in the study of this compound's antioxidant properties.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of this compound is not attributed to a single mode of action but rather to a synergistic combination of mechanisms, primarily centered around the unique chemical properties of its imidazole (B134444) ring.[1]

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound is an effective scavenger of various reactive oxygen species, most notably hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[2][3] The imidazole ring of histidine can directly interact with and neutralize these highly reactive species, thereby mitigating cellular damage.[2]

-

Hydroxyl Radical Scavenging: The hydroxyl radical is one of the most damaging ROS. This compound can quench •OH, and this scavenging ability is thought to involve a chelating mechanism that interferes with the redox reactions of metal ions that produce these radicals.[2]

-

Singlet Oxygen Quenching: this compound can directly interact with singlet oxygen through its imidazole ring, effectively quenching this excited state of molecular oxygen.[2][3]

Metal Ion Chelation

Transition metals such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals through the Fenton and Haber-Weiss reactions.[2] The imidazole group of this compound is an excellent chelator of these divalent metal ions.[4][5][6] By binding to these metal ions, this compound sequesters them, preventing their participation in redox cycling and the subsequent generation of ROS.[2][7] This action is crucial in protecting cells from metal-induced oxidative stress.[2] For instance, histidine shows a strong binding affinity for Fe³⁺ ions, which reduces the amount of ROS generated via the Fenton reaction.[2]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging and chelation, this compound can also exert its antioxidant effects by influencing the body's own antioxidant defense mechanisms. Histidine supplementation has been shown to increase the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase.[8][9] The antioxidant functions of histidine are also linked to the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of numerous antioxidant genes.[10] Furthermore, histidine can be a precursor for the synthesis of α-ketoglutarate, which has been shown to detoxify reactive oxygen species.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Mitigating Oxidative Stress

The antioxidant effects of this compound can be conceptualized through its interaction with key cellular pathways involved in oxidative stress. The following diagram illustrates the central role of this compound in neutralizing ROS and preventing cellular damage.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant characteristics of L-histidine [agris.fao.org]

- 4. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Dimeric Histidine as a Novel Free Radical Scavenger Alleviates Non-Alcoholic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics reveals the defense mechanism of histidine supplementation on high-salt exposure-induced hepatic oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Histidine is a source of the antioxidant, alpha-ketoglutarate, in Pseudomonas fluorescens challenged by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Histidine's Metal Chelation Properties and Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metal chelation properties of D-histidine and its applications, particularly in the realms of therapeutic intervention and experimental research. This compound, the dextrorotatory enantiomer of the naturally occurring L-histidine, offers unique advantages due to its identical chemical properties for metal binding but different biological activity, making it a valuable tool in studying and mitigating metal-induced pathologies.

Core Concepts of this compound Metal Chelation

Histidine's ability to chelate metal ions is primarily attributed to its imidazole (B134444) side chain, which, in conjunction with its amino and carboxyl groups, can form stable coordinate bonds with various metal cations. This compound shares the same chemical properties as L-histidine in terms of metal chelation, meaning it can bind to a variety of metal ions, including but not limited to cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1] The chelation process involves the formation of a ring-like structure, sequestering the metal ion and altering its bioavailability and reactivity. This sequestration is the basis for its protective effects against metal-induced toxicity.[2][3]

Quantitative Analysis of Metal-Binding Affinity

The stability of the complex formed between a chelating agent and a metal ion is quantified by the stability constant (log K) or the overall stability constant (log β). A higher value indicates a more stable complex. While data specifically for this compound is sparse, the chemical identity in binding suggests that the stability constants for L-histidine can be reliably used for this compound.

| Metal Ion | Ligand | Log K1 | Log K2 | Log β2 | Conditions |

| Cu(II) | L-Histidine | 10.19 | 7.91 | 18.10 | 25 °C, 0.1 M KCl |

| Ni(II) | L-Histidine | 8.67 | 6.53 | 15.20 | 25 °C, 0.1 M KCl |

| Zn(II) | L-Histidine | 6.53 | 5.57 | 12.10 | 25 °C, 0.1 M KCl |

| Co(II) | L-Histidine | 6.90 | 5.20 | 12.10 | 25 °C, 0.15 M KNO₃ |

| Fe(II) | L-Histidine | - | - | - | Data not readily available |

Data compiled from multiple sources indicating the stability of L-histidine-metal complexes, which is expected to be identical for this compound.[4][5]

Experimental Protocols for Determining Metal-Binding Affinity

Accurate determination of stability constants is crucial for understanding the chelation potential of this compound. Two common methods are potentiometric titration and isothermal titration calorimetry (ITC).

Potentiometric Titration

This method involves monitoring the pH of a solution containing the metal ion and the ligand (this compound) as a standard solution of a strong base is added. The resulting titration curve can be used to calculate the stability constants of the metal-ligand complexes.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a standard solution of the metal salt (e.g., CoCl₂, ZnSO₄) of known concentration.

-

Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.

-

Prepare a solution of a strong acid (e.g., HCl) of known concentration to calibrate the electrode and to set the initial pH.

-

Use an inert salt (e.g., KNO₃ or KCl) to maintain a constant ionic strength throughout the experiment.

-

-

Titration Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

In a thermostated vessel, place a solution containing the this compound, the metal ion, and the inert salt.

-

Add a known volume of the standard strong acid to lower the initial pH.

-

Titrate the solution with the standard strong base, adding small, precise volumes.[6]

-

Record the pH after each addition of the base, ensuring the reading is stable.

-

Perform a separate titration of the this compound solution in the absence of the metal ion to determine its protonation constants.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added to obtain the titration curves.

-

Use a suitable software program (e.g., BEST) to analyze the titration data and calculate the stability constants (log K) for the metal-histidine complexes.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a metal ion to a ligand. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[7]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer.

-

Prepare a solution of the metal salt in the exact same buffer to minimize heats of dilution.[7]

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter.

-

Load the metal salt solution into the injection syringe.

-

Set the experimental temperature and other parameters (e.g., stirring speed, injection volume, spacing between injections).

-

Perform an initial small injection to account for any diffusion from the syringe tip.

-

Carry out a series of injections of the metal solution into the this compound solution.[8]

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Applications of this compound in Research and Therapeutics

Neuroprotection Against Metal-Induced Toxicity

Excessive levels of certain metal ions, such as zinc, can induce neuronal cell death and are implicated in neurodegenerative diseases. This compound has been shown to protect against zinc-induced neurotoxicity.[9] The mechanism involves the chelation of excess zinc, preventing its intracellular accumulation and subsequent activation of apoptotic pathways.

Signaling Pathway of this compound in Preventing Zinc-Induced Neuronal Apoptosis

References

- 1. Histidine Protects Against Zinc and Nickel Toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of extracellular histidine on cobalt-induced HIF-1alpha expression. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Inhibitory effect of extracellular histidine on cobalt-induced HIF-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 9. This compound and L-histidine attenuate zinc-induced neuronal death in GT1-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Histidine as a Negative Control in Biological Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biological and pharmacological research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. Negative controls are particularly crucial for establishing a baseline and differentiating a true biological effect from non-specific interactions or experimental artifacts. D-histidine, the dextrorotatory enantiomer of the naturally occurring L-histidine, serves as an excellent and widely applicable negative control in a variety of biological assays. This technical guide provides a comprehensive overview of the rationale, applications, and experimental considerations for using this compound as a negative control, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

The fundamental principle behind the use of this compound as a negative control lies in the stereospecificity of biological systems. Enzymes, receptors, and transport proteins have evolved to recognize and interact with specific three-dimensional structures. As such, the vast majority of biological processes involving histidine are highly selective for the L-enantiomer.[1][2] this compound, being the mirror image of L-histidine, is often not recognized by these biological targets and therefore does not elicit a biological response, making it an ideal tool to demonstrate the specificity of an observed effect for L-histidine.

Data Presentation: Quantitative Comparison of L-Histidine and this compound Activity

The following tables summarize quantitative data from various studies, highlighting the differential biological effects of L- and this compound. This data underscores the rationale for using this compound as a negative control.

Table 1: In Vivo Efficacy in a Rat Model of Cryogenic Brain Injury

| Compound | Dosage | Key Finding | Efficacy |

| L-Histidine | 100 mg/kg (i.v.) | Significantly attenuated brain edema (p < 0.05).[3] | Effective |

| This compound | 100 mg/kg (i.v.) | Did not significantly attenuate brain edema.[3] | Ineffective |

Table 2: Stereospecificity of Histidine Transport in Rat Brain Microvascular Endothelial Cells (BMEC)

| Isomer | Key Finding | Implication |

| L-Histidine | Uptake is an active, saturable process mediated by Na+-dependent System-N and Na+-independent System-L transporters.[2] | Specific transport mechanisms exist for the naturally occurring isomer. |

| This compound | Uptake is significantly lower than L-histidine and is not mediated by the System-N transporter.[2] | Demonstrates the stereoselectivity of amino acid transport systems. |

Table 3: Anti-Biofilm Activity of this compound

| Target Bacterium | This compound Concentration | Effect | Reference |

| Aggregatibacter actinomycetemcomitans | 100 mM | 49% inhibition of biofilm formation.[4] | [4] |

| Pseudomonas aeruginosa | 100 mM | Downregulated mRNA expression of virulence and quorum sensing-associated genes.[1] | [1] |

Note: The anti-biofilm activity of this compound is an important consideration, as it demonstrates that this compound is not universally inert and highlights the importance of context-specific validation of negative controls.

Experimental Protocols

Detailed methodologies for key experiments are provided below. In each case, this compound is used as a negative control to demonstrate the specificity of the biological process for L-histidine.

Protocol 1: Histidine Decarboxylase Activity Assay

This protocol is adapted from established methods for measuring the activity of histidine decarboxylase (HDC), the enzyme that converts L-histidine to histamine (B1213489).[5][6] this compound, which is not a substrate for HDC, is used as a negative control.

Materials:

-

Purified histidine decarboxylase (HDC)

-

L-histidine (substrate)

-

This compound (negative control)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)

-

Detection reagent for histamine (e.g., fluorescence-based probe or HPLC-based detection)

-

96-well microplate

-

Plate reader (fluorescence or HPLC system)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of L-histidine and this compound in assay buffer. A typical substrate concentration is several-fold above the Km of the enzyme for L-histidine.

-

Prepare a working solution of HDC in assay buffer containing PLP.

-

-

Assay Setup:

-

In a 96-well microplate, set up the following reactions in triplicate:

-

Positive Control: Assay buffer + HDC enzyme + L-histidine

-

Negative Control: Assay buffer + HDC enzyme + this compound

-

Blank (No Substrate): Assay buffer + HDC enzyme

-

Blank (No Enzyme): Assay buffer + L-histidine

-

-

-

Initiate Reaction:

-

Add the HDC enzyme solution to the wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Add the histamine detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence) using a plate reader or analyze the histamine content by HPLC.

-

-

Data Analysis:

-

Subtract the blank readings from the experimental readings.

-

Compare the signal generated in the presence of L-histidine to that in the presence of this compound. A significant signal should only be observed with L-histidine, confirming the stereospecificity of the enzyme.

-

Protocol 2: Competitive Radioligand Binding Assay for Histamine Receptors